2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole
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Overview
Description
2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole is a complex organic compound that features a unique structure combining a benzothiazole moiety with a pyridazine and pyrrolopyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the construction of the pyridazine and pyrrolopyrrole rings through cyclization reactions. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Pyridazine Ring Construction: The pyridazine ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Pyrrolopyrrole Ring Formation: This step often involves the cyclization of a suitable precursor, such as a diketone or diester, with an amine or hydrazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, useful in various chemical transformations and synthetic pathways.
Mechanism of Action
The mechanism of action of 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry, often used as building blocks for more complex heterocycles.
Pyrido[2,3-d]pyrimidin-5-one: This class of compounds exhibits biological activities such as anticoagulant properties.
Uniqueness
2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole stands out due to its unique combination of structural motifs, which may confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
2-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-12-6-7-17(21-20-12)22-8-13-10-23(11-14(13)9-22)18-19-15-4-2-3-5-16(15)24-18/h2-7,13-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMRZHSQQMYJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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